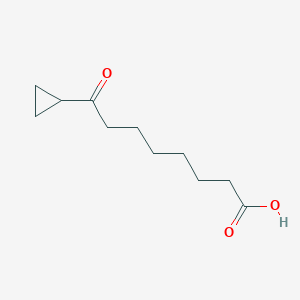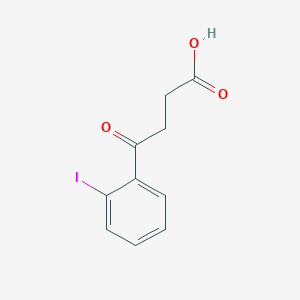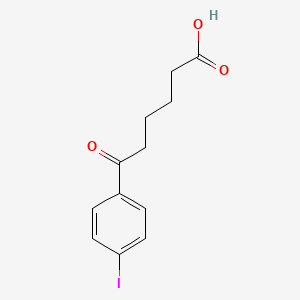
2-(4-Iodobenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Iodobenzoyl)oxazole” is a heterocyclic compound . The oxazole nucleus is a five-membered ring that contains atoms of nitrogen and oxygen . This compound plays a significant role in medicinal chemistry, with many oxazole derivatives showing favorable biological activities .
Synthesis Analysis
Oxazole derivatives can be synthesized using various methods. One such method involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another strategy is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs), which is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields .Chemical Reactions Analysis
Oxazole derivatives have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and G-quadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Applications De Recherche Scientifique
Oxazole in Catalytic Reactions
The reactivity of oxazole compounds, including structures like 2-(4-Iodobenzoyl)oxazole, is significant in catalytic reactions. For instance, in gold-catalyzed oxidations, oxazoles have been used for efficient modular synthesis. Luo et al. (2012) explored the use of bidentate ligands to temper the reactivity of α-oxo gold carbenes, leading to improved selectivity in forming the oxazole ring (Luo et al., 2012).
Oxazole in Medicinal Chemistry
Oxazoles are prominent in medicinal chemistry due to their versatile biological activities. Zhang et al. (2018) reviewed the wide range of biological activities of oxazole-based compounds in medicinal drugs, highlighting their potential in treating various diseases (Zhang et al., 2018).
Coordination Chemistry
Oxazolines, closely related to oxazoles, play a role in coordination chemistry, especially in asymmetric syntheses. Gómez et al. (1999) focused on the transition metal coordination chemistry of oxazolines, highlighting their versatility and ease of synthesis (Gómez et al., 1999).
Suzuki Coupling Reactions
The Suzuki coupling reaction, a critical process in organic synthesis, can be facilitated by oxazoles. Ferrer Flegeau et al. (2006) developed a protocol for the functionalization of oxazole positions using this method, demonstrating its effectiveness with various aryl and heteroaryl boronic acids (Ferrer Flegeau et al., 2006).
Tautomerization in Coordination Compounds
Oxazole molecules can undergo tautomerization when coordinated to metal ions. Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules to their carbene tautomers in manganese(i) coordination compounds (Ruiz & Perandones, 2009).
Applications in Antiprotozoal Activity
Some oxazole derivatives exhibit significant antiprotozoal activity. Carballo et al. (2017) synthesized oxazole derivatives and evaluated their in vitro activity against protozoal infections, finding notable efficacy against specific protozoa (Carballo et al., 2017).
Mécanisme D'action
Target of Action
2-(4-Iodobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems through numerous non-covalent interactions . This suggests that the primary targets of 2-(4-Iodobenzoyl)oxazole could be specific enzymes or receptors within the body.
Mode of Action
Oxazole derivatives are known to interact with their targets via non-covalent interactions . These interactions can lead to changes in the function of the target, potentially altering biochemical pathways and leading to various biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that 2-(4-Iodobenzoyl)oxazole could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Oxazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Oxazole and its derivatives have been receiving attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis . The important information presented in the research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
(4-iodophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMFWVQAKMNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642083 |
Source


|
| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobenzoyl)oxazole | |
CAS RN |
898759-87-0 |
Source


|
| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














